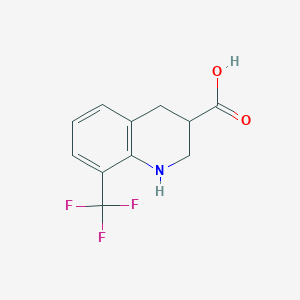

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

説明

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS: 1706432-73-6) is a bicyclic heterocyclic compound featuring a tetrahydroquinoline scaffold with a trifluoromethyl (-CF₃) group at position 8 and a carboxylic acid (-COOH) moiety at position 2. Its molecular formula is C₁₁H₁₀F₃NO₂, with a molecular weight of 245.20 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables hydrogen bonding and ionic interactions, making it a versatile candidate for drug discovery.

特性

分子式 |

C11H10F3NO2 |

|---|---|

分子量 |

245.20 g/mol |

IUPAC名 |

8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-3,7,15H,4-5H2,(H,16,17) |

InChIキー |

SXRAEMOCUFNRLG-UHFFFAOYSA-N |

正規SMILES |

C1C(CNC2=C1C=CC=C2C(F)(F)F)C(=O)O |

製品の起源 |

United States |

準備方法

Starting Material Selection and Pre-functionalization

The tetrahydroquinoline scaffold is typically constructed from simpler heterocyclic precursors. For 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, two primary approaches dominate:

-

Cyclization of Substituted Phenethylamine Derivatives :

Analogous to methods described for tetrahydroisoquinolines, the reaction of 3,4-dimethoxyphenethylamine with trifluoromethyl-containing carboxylic acids under Dean-Stark conditions facilitates cyclization. For instance, 3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid reacts with phenethylamine derivatives to form the tetrahydroquinoline core after deprotection and oxidation. -

Transfer Hydrogenation of Dihydroquinolines :

Chiral Ru(II) complexes, such as those developed by Noyori, enable enantioselective reduction of dihydroquinoline intermediates. This method achieves enantiomeric excesses >90% when applied to precursors like 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydroquinoline.

Introducing the Trifluoromethyl Group

The strategic placement of the trifluoromethyl group at the 8-position requires careful regiochemical control:

-

Direct Fluorination :

Electrophilic trifluoromethylation using Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate) at the quinoline nitrogen or aromatic ring, though limited by poor regioselectivity. -

Building Block Approach :

Incorporating pre-fluorinated intermediates, such as 2-hydrazino-3-chloro-5-trifluoromethylpyridine, as demonstrated in triazolopyridine syntheses. This method avoids late-stage fluorination challenges.

Detailed Synthetic Procedures

Cyclization and Ring-Closure Methodologies

A representative procedure adapted from Patent CN103613594A and WO2005118548A1 involves:

Step 1: Formation of the Hydrazine Intermediate

2-Hydrazino-3-chloro-5-trifluoromethylpyridine (10 mmol) is reacted with substituted benzoic acids (50 mmol) in phosphorus oxychloride (POCl₃) under ultrasound irradiation at 105°C for 3 hours.

Step 2: Cyclization and Rearomatization

The intermediate undergoes intramolecular cyclization in POCl₃, followed by neutralization with aqueous NaHCO₃. Ultrasound irradiation reduces reaction time from 12 hours to 3 hours compared to conventional heating.

Enantioselective Synthesis via Chiral Catalysis

The asymmetric synthesis of the tetrahydroquinoline core employs Ru(II)-catalyzed transfer hydrogenation:

-

Substrate Preparation :

6,7-Dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydroquinoline (28.0 mmol) is dissolved in dichloromethane. -

Hydrogenation Conditions :

-

Catalyst: Dichloro-(p-cymene)ruthenium(II) dimer (0.20 mmol)

-

Chiral ligand: (1R,2R)-1,2-Diphenylethane-1,2-diamine

-

Hydrogen donor: Formic acid-triethylamine azeotrope (5:2)

-

Temperature: 80°C, 1 hour

-

-

Workup :

The reaction mixture is extracted with dichloromethane, concentrated, and recrystallized from isopropanol/HCl to yield the enantiomerically pure hydrochloride salt (ee >90%).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Stoichiometric Considerations

A 5:1 molar ratio of carboxylic acid to hydrazine derivative is necessary to drive the cyclization to completion, though excess acid complicates purification.

Analytical Characterization

Spectroscopic Data

Melting Point and Purity

Recrystallization from absolute ethanol yields products with sharp melting points (e.g., 129–132°C), indicating high crystalline purity.

Challenges and Limitations

化学反応の分析

Condensation Reactions

The carboxylic acid group enables reactions with nucleophiles such as amines or alcohols to form amides or esters. For example:

-

Amide formation : Reaction with aromatic amines (e.g., aniline) under condensation conditions yields substituted amides.

-

Ester formation : Alcohols react with the carboxylic acid to form esters, typically using catalysts like HCl or DCC.

Table 1: Condensation Reactions

| Reagent | Reaction Type | Product Type | Conditions |

|---|---|---|---|

| Aniline | Amide | Substituted amide | Acid catalyst, reflux |

| Ethanol | Ester | Ethyl ester | DCC, DMF, room temperature |

Oxidation and Reduction

The tetrahydroquinoline ring system undergoes redox transformations:

-

Oxidation : Using oxidants like KMnO₄ or CrO₃ converts the tetrahydroquinoline ring to quinoline derivatives.

-

Reduction : Reducing agents such as LiAlH₄ or NaBH₄ can further reduce the ring system.

Table 2: Redox Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ | Quinoline derivative |

| Reduction | LiAlH₄ | Reduced tetrahydroquinoline |

Substitution Reactions

The trifluoromethyl group can participate in electrophilic substitution:

-

Halogenation : Reactions with halogens (e.g., Cl₂, Br₂) may introduce substituents at the quinoline ring.

-

Nucleophilic aromatic substitution : The electron-deficient quinoline core allows substitution at specific positions.

Cycloaddition Reactions

The compound’s azide derivative undergoes 1,3-dipolar cycloaddition:

-

Reaction with ethyl acetoacetate or acetylacetone forms substituted 1,2,3-triazoles .

-

Hydrolysis of the triazole intermediate yields acid hydrazides, which subsequently form Schiff bases with aldehydes .

Table 3: Cycloaddition Products

| Reactant | Product Type | Example Product |

|---|---|---|

| Ethyl acetoacetate | 1,2,3-Triazole | 5-Methyl-1H-1,2,3-triazole derivative |

| Acid hydrazide | Schiff base | N-[1-arylmethylene] derivative |

Acetylation and Amidation

The carboxylic acid group reacts with acetic anhydride to form acyl derivatives:

-

Acetylation : Produces acylated derivatives (e.g., 6-methylpyrazolo[3,4-d]oxazin-4-one) .

-

Amidation : Reaction with formamide, urea, or thiourea yields pyrazolo[3,4-d]pyrimidine derivatives .

Table 4: Acyl Derivatives

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acetylation | Acetic anhydride | Pyrazolo[3,4-d]oxazin-4-one |

| Amidation | Formamide | Pyrazolo[3,4-d]pyrimidine |

Biological Activity Correlation

The trifluoromethyl group enhances lipophilicity, influencing interactions with biological targets. For example, similar tetrahydroquinoline derivatives exhibit:

-

Antioxidant activity : Protection against oxidative stress.

-

Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Table 5: Biological Activity

| Compound | IC₅₀ (µM) | Effect |

|---|---|---|

| HSR1101 | <30 | TNF-α inhibition |

| HSR1102 | 20–40 | IL-6 and nitric oxide inhibition |

Mechanistic Insights

The trifluoromethyl group’s electronegativity directs electron-deficient regions on the quinoline core, facilitating nucleophilic attacks and cycloaddition reactions . Redox reactions are influenced by the ring’s aromaticity and electron distribution.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. A study demonstrated that 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid and its derivatives showed promising results against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the trifluoromethyl group is believed to enhance the compound's interaction with microbial targets.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. A study highlighted that similar tetrahydroquinoline derivatives could modulate inflammatory responses by affecting cyclic adenosine monophosphate (cAMP) levels in animal models . This mechanism suggests potential applications in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Research into related compounds indicates that modifications to the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines . The trifluoromethyl substitution may play a critical role in increasing the efficacy of these compounds.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available quinoline derivatives. The introduction of the trifluoromethyl group can be achieved through various fluorination techniques .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Mycobacterium smegmatis | |

| Anti-inflammatory | Modulates cAMP levels | |

| Anticancer | Potential cytotoxicity against cancer cell lines |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Rheumatoid Arthritis Model : In a mouse model of rheumatoid arthritis, administration of tetrahydroquinoline derivatives resulted in a significant reduction in disease severity and inflammatory markers when compared to controls .

- Antimicrobial Screening : A series of synthesized quinoline derivatives were screened for antimicrobial activity using the well diffusion method. Compounds with the trifluoromethyl group exhibited lower minimum inhibitory concentration (MIC) values compared to their non-fluorinated counterparts .

作用機序

6. 類似の化合物との比較

類似の化合物

8-(トリフルオロメチル)-1,2,3,4-テトラヒドロキノリン-3-カルボン酸と類似の化合物には、以下のようなものがあります。

トリフルオロメチルキノリン誘導体: これらの化合物も、トリフルオロメチル基とキノリン構造を共有しています。

フッ素化キノリン: これらの化合物は、フッ素原子を含み、類似の化学的特性を示します

独自性

8-(トリフルオロメチル)-1,2,3,4-テトラヒドロキノリン-3-カルボン酸を際立たせているのは、トリフルオロメチル基とテトラヒドロキノリン構造の特定の組み合わせです。このユニークな組み合わせにより、さまざまな用途に役立つ独自の化学的および生物学的特性が生まれます.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is highlighted through comparisons with related tetrahydroquinoline and isoquinoline derivatives. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Findings:

Trifluoromethyl vs. Fluorine Substituents

- The -CF₃ group in the target compound increases metabolic stability and membrane permeability compared to the smaller -F group in 8-fluoro-THQ-3-carboxylic acid .

- Fluorine’s electronegativity enhances binding to polar enzyme pockets, while -CF₃ provides steric bulk and hydrophobic interactions .

Position of Carboxylic Acid C3-carboxylic acid (as in the target compound and Tic) is critical for mimicking natural amino acids (e.g., phenylalanine) and binding to metalloproteases like aminopeptidase N (APN) . C2-carboxylic acid derivatives exhibit reduced activity due to conformational strain, while C6-carboxylic acid variants are explored for antibacterial applications .

Core Scaffold Differences Tetrahydroquinoline (THQ) vs. tetrahydroisoquinoline (THIQ):

- THIQ derivatives (e.g., Tic) are rigidified phenylalanine analogs with potent APN inhibition (IC₅₀ = 50–100 nM) .

- THQ derivatives with -CF₃ at C8 are less studied but show promise in CETP inhibition (e.g., torcetrapib analogs with IC₅₀ ~ 50 nM) .

Biological Activity Trends APN/CD13 Inhibition: Tic derivatives (THIQ-3-COOH) outperform THQ-3-COOH analogs due to better fit in the enzyme’s active site . Antibacterial Applications: THQ-8-carboxylic acids (e.g., helquinoline analogs) show activity against Chlamydia trachomatis via metal chelation .

生物活性

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS Number: 338956-09-5) is a synthetic organic compound notable for its potential biological activities. This compound belongs to the class of tetrahydroquinoline derivatives, which have been explored for various pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 245.20 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H10F3NO2 |

| Molecular Weight | 245.20 g/mol |

| CAS Number | 338956-09-5 |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have highlighted the potential of tetrahydroquinoline derivatives as anticancer agents. For instance, research indicates that compounds with similar structures can inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. Specifically, a series of substituted tetrahydroisoquinoline derivatives demonstrated significant binding affinity to Bcl-2 and Mcl-1 proteins while showing minimal interaction with Bcl-X_L protein . This suggests that this compound could exhibit similar mechanisms of action.

Case Study : In a study involving various tetrahydroisoquinoline derivatives, it was found that certain compounds could induce apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner . This mechanism highlights the potential therapeutic applications of this compound in cancer treatment.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. The trifluoromethyl group increases the compound's ability to penetrate biological membranes and interact with enzymes and receptors involved in critical biochemical pathways.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization under controlled conditions. Its versatility as a building block in organic synthesis allows for the exploration of more complex molecules with potential biological activities .

Research Applications :

- Pharmaceutical Development : Investigating its role as an intermediate in drug synthesis.

- Material Science : Exploring its use in the development of advanced materials and specialty chemicals.

Q & A

Basic: What synthetic routes are effective for preparing 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, and how do reaction conditions influence yields?

Methodological Answer:

The compound can be synthesized via PPA-catalyzed thermal lactamization of precursor intermediates. For example, 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives (e.g., nitro-substituted precursors) are reduced and cyclized under controlled conditions . Key factors include:

- Temperature : Optimal lactamization occurs at 70–80°C; higher temperatures risk decomposition.

- Catalyst loading : PPA (polyphosphoric acid) promotes cyclization but requires precise stoichiometry to avoid side reactions.

- Reduction step : Catalytic hydrogenation or chemical reductants (e.g., SnCl₂/HCl) for nitro-to-amine conversion must be carefully monitored to prevent over-reduction .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves impurities, with retention time matched to standards .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the absence of nitro groups (post-reduction) and presence of trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) .

- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between carboxylic acid and tetrahydroquinoline ring), critical for verifying regioselectivity .

Advanced: What strategies address regioselectivity challenges during trifluoromethyl group introduction?

Methodological Answer:

Regioselective trifluoromethylation at the 8-position is challenging due to competing sites. Strategies include:

- Directed C-H functionalization : Use of directing groups (e.g., amino or carbonyl) to guide CF₃ placement via transition-metal catalysis .

- Pre-functionalized intermediates : Start with 8-nitro derivatives, reduce to amine, and perform Sandmeyer-type reactions with CF₃ sources (e.g., CF₃Cu) .

- Computational modeling : DFT calculations predict electrophilic substitution preferences, guiding reagent selection .

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability (measured via shake-flask method) .

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, as shown in microsomal assays .

- Binding affinity : SAR studies reveal CF₃ at position 8 improves interaction with hydrophobic enzyme pockets (e.g., antibacterial targets), validated via docking simulations .

Advanced: How to resolve contradictions in reported antibacterial activity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Test strains : Gram-negative vs. Gram-positive bacteria exhibit differing permeability to the compound. Standardize using CLSI guidelines .

- Solubility factors : Use DMSO/water co-solvents (≤1% DMSO) to prevent aggregation in MIC assays .

- Stereochemical purity : Chiral HPLC confirms enantiomeric excess; racemic mixtures show reduced activity compared to pure (R)- or (S)-forms .

Advanced: What are the best practices for stabilizing this compound in aqueous solutions?

Methodological Answer:

- pH control : Maintain pH 4–6 (carboxylic acid protonation minimizes hydrolysis). Buffers like citrate/phosphate are ideal .

- Lyophilization : Freeze-dry in presence of cryoprotectants (e.g., trehalose) for long-term storage .

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks degradation (λmax shifts indicate ring-opening) .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

- Bioisosteric replacement : Substitute CF₃ with SF₅ or OCF₃ while retaining steric bulk; assess via metabolic stability assays (human liver microsomes) .

- Prodrug approaches : Esterify the carboxylic acid to enhance oral bioavailability; hydrolyze in vivo via esterases .

- Hybrid molecules : Conjugate with known pharmacophores (e.g., fluoroquinolones) to leverage synergistic mechanisms, validated via checkerboard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。